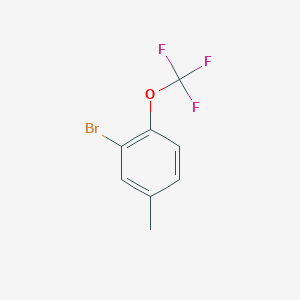

2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid

Vue d'ensemble

Description

2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid is a chemical compound that is a derivative of tetrahydropyran with a methyl group and an acetic acid moiety. This compound is structurally related to substances found in the glandular secretions of the African civet cat and has been the subject of various synthetic studies due to its biological significance and potential applications in fragrance and pheromone research .

Synthesis Analysis

The synthesis of related tetrahydropyran compounds has been achieved through several methods. A diastereoselective route to synthesize 2,6-syn-disubstituted tetrahydropyrans, which are structurally similar to the compound of interest, has been developed using furanyl-ether chiral centers that can epimerize under acidic conditions . Another approach involves the palladium(II)-catalyzed intramolecular hydroxycarbonylation of hexenols, which has been used to synthesize civet cat compounds and diospongin A . Enantiospecific synthesis has also been reported, where the compound was derived from (+)-(R,R)-diethyl tartrate through a stereospecific reductive ring opening .

Molecular Structure Analysis

The molecular structure of related compounds has been studied through various analytical techniques. For instance, the crystal structure of a complex tetrahydropyran derivative was determined by X-ray diffraction analysis, revealing that the pyranoid ring adopts a chair conformation, which contributes to the stability of the molecule . The structure of synthesized compounds is typically confirmed using spectroscopic methods such as IR and NMR .

Chemical Reactions Analysis

Tetrahydropyran derivatives undergo various chemical reactions. Acylation reactions have been performed using acyl chlorides derived from tetrahydropyran acetic acids, leading to the formation of new amides and 1-acylpyrazoles . Additionally, the reactivity of these compounds has been explored through bromination and condensation reactions, resulting in the synthesis of novel derivatives with potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydropyran derivatives are influenced by their molecular structure. The stability of the pyranoid ring and the presence of substituents such as acetyl groups affect the compound's reactivity and potential applications. The synthesis routes often aim for high yields and purity, which are crucial for the practical use of these compounds . The properties of these molecules are typically characterized using a combination of elemental analysis, mass spectrometry, and spectroscopic techniques .

Applications De Recherche Scientifique

Synthesis of Natural Products

- Civet Compound Synthesis : The compound has been utilized in the diastereoselective synthesis of civet compounds, which are components of the African civet cat's glandular marking secretion. This process demonstrates the compound's utility in recreating naturally occurring substances (O’Brien, Cahill, & Evans, 2009).

- Tetrahydropyran Synthesis : It has been employed in the synthesis of tetrahydropyrans through palladium(II)-catalyzed hydroxycarbonylation, showcasing its role in creating complex organic structures (Karlubíková, Babjak, & Gracza, 2011).

Chemical Structure and Properties

- Molecular Structure Analysis : Studies have focused on the synthesis and detailed molecular structure analysis of derivatives of this compound, providing insights into its chemical properties and potential applications (Wei et al., 2006).

Synthetic Applications

- Synthesis of Amines and Amides : The compound has been used in the condensation with aromatic aldehydes and ketones to produce secondary amines of the tetrahydropyran series, which can then be reacted with acetic and propionic acid chlorides to form amides (Arutyunyan et al., 2017).

- Synthetic Transformations : It has been involved in various synthetic transformations, including the formation of condensed furylacetic acids, showcasing its versatility in organic synthesis (Gorbunov et al., 2018).

Biological Activity

- Germination Inhibitory Constituents : Derivatives of the compound have been isolated from natural sources and identified as active constituents with germination inhibitory effects, highlighting its potential biological activity (Oh et al., 2002).

Isomer Identification

- Isomer Distribution Analysis : The compound has been used in studies analyzing the distribution of configurational and conformational isomers, aiding in the understanding of complex chemical systems (Ren et al., 2008).

Marine Fungus Research

- Marine Fungus Compounds : Research on marine fungi has led to the isolation of new compounds where derivatives of this compound were identified, demonstrating its presence in diverse natural environments (Wu et al., 2010).

Safety and Hazards

Propriétés

IUPAC Name |

2-(4-methyloxan-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-8(6-7(9)10)2-4-11-5-3-8/h2-6H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWACHPKPHQQULO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOCC1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30729676 | |

| Record name | (4-Methyloxan-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30729676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

894789-84-5 | |

| Record name | (4-Methyloxan-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30729676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine](/img/structure/B3030297.png)

![(4-Oxo-4H-benzo[e][1,3]oxazin-3-yl)-acetic acid](/img/structure/B3030304.png)

![Benzyl N-[2-(3-bromophenyl)propan-2-yl]carbamate](/img/structure/B3030317.png)